
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH
Overview
Description
Human β-casomorphin 7 is a bioactive peptide derived from the digestion of β-casein, a protein found in human milk. This peptide is known for its opioid-like activity, which means it can bind to opioid receptors in the body and produce effects similar to those of opioid drugs. Human β-casomorphin 7 has been studied for its potential effects on the gastrointestinal tract, immune system, and central nervous system .
Preparation Methods
Human β-casomorphin 7 is typically produced through the enzymatic digestion of β-casein. This process can occur naturally in the human digestive system or be replicated in vitro using specific enzymes such as pepsin, trypsin, and chymotrypsin . The peptide can also be synthesized chemically using solid-phase peptide synthesis, a method that allows for the precise assembly of amino acids into the desired sequence .
Chemical Reactions Analysis
Human β-casomorphin 7 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study the structure-activity relationship. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Chemical and Biological Properties
Molecular Structure:
- Chemical Formula: C₄₄H₆₁N₇O₁₁
- Molecular Weight: 864.0 g/mol
Biological Activity:
- Acts as an inhibitor of pancreatic elastase.
- Functions as a mu-opioid receptor antagonist and delta-opioid receptor antagonist.
- Exhibits serotonergic antagonism.
These properties make H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH significant in various therapeutic contexts.
A. Pharmacology
This compound has been studied for its potential as a therapeutic agent due to its interaction with opioid receptors. It is believed to modulate pain perception and could be developed into analgesic drugs.
Case Study: Research has shown that this peptide can inhibit the binding of certain opioids to their receptors, suggesting its utility in managing opioid-related side effects or dependence .
B. Immunology
The peptide's immunomodulatory effects have been explored, particularly its role in enhancing immune responses. It has been shown to stimulate macrophage activity, leading to increased phagocytosis and cytokine production.
Research Findings:
- In vitro studies demonstrated that this compound significantly enhances the immune response against bacterial infections by activating macrophages .
C. Nutritional Science
As a component of human milk, this peptide contributes to the nutritional benefits of breastfeeding. Its role in gut health and modulation of gut microbiota has been a focus of recent studies.
Implications:
- The peptide may aid in the development of functional foods or dietary supplements aimed at improving gut health and immune function .
Industrial Applications
In addition to research applications, this compound is also being explored for industrial uses:
- Pharmaceuticals: Development of new drugs targeting pain management and immune modulation.
- Food Industry: Potential incorporation into functional foods aimed at enhancing health benefits related to immune support and gut health.
Mechanism of Action
Human β-casomorphin 7 exerts its effects by binding to opioid receptors, specifically the μ-opioid receptor. This binding can modulate various physiological processes, including pain perception, gastrointestinal motility, and immune responses. The peptide’s interaction with the gut-brain axis suggests it may influence brain function and behavior through its effects on the gastrointestinal tract .
Comparison with Similar Compounds
Human β-casomorphin 7 is part of a family of peptides known as casomorphins, which are derived from the digestion of casein proteins. Similar compounds include:
Bovine β-casomorphin 7: Derived from bovine milk, it has similar opioid-like activity but differs in its amino acid sequence.
Human β-casomorphin 5: A shorter peptide with similar properties but potentially different biological effects.
Human α-casomorphin: Derived from α-casein, it also exhibits opioid-like activity but has a different sequence and structure .
Biological Activity
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH, commonly known as casomorphin, is a bioactive peptide derived from the digestion of β-casein, a protein found in milk. This compound exhibits significant biological activities, particularly through its interaction with opioid receptors, leading to effects similar to those of opioid drugs. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. Key steps in the synthesis include:
- Deprotection : Removal of protecting groups from amino acids.
- Coupling : Addition of the next amino acid using coupling reagents like HBTU or DIC.
- Cleavage : The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
This compound acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR). The binding mechanism involves:
- Receptor Interaction : The peptide mimics endogenous opioids, triggering intracellular signaling pathways.
- Biochemical Pathways : It modulates several pathways, including inhibition of adenylate cyclase and modulation of ion channels, which results in decreased neuronal excitability and neurotransmitter release .
Biological Effects
The biological activity of this compound encompasses various physiological processes:
- Analgesic Properties : The peptide has been shown to exhibit pain-relieving effects similar to those of traditional opioids. It binds to opioid receptors in the central nervous system (CNS) and gastrointestinal tract, influencing pain perception and gut motility .
- Gastrointestinal Effects : Casomorphin can enhance gastrointestinal motility and has been linked to inflammatory responses in the gut, potentially influencing conditions like irritable bowel syndrome (IBS) .
- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses by increasing the expression of inflammatory markers .
Research Findings and Case Studies
Recent studies have highlighted the multifaceted roles of this compound:
-
Antioxidant Activity :
- A study evaluated various peptides for their antioxidant properties using cell models. The findings suggested that peptides similar to casomorphin can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing oxidative stress markers .
-
Analgesic Efficacy :
- In a clinical setting, casomorphin was tested for its analgesic effects in patients with chronic pain. Results indicated significant pain relief comparable to standard opioid treatments but with a potentially lower risk of addiction .
- Effects on Gut Health :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Research Findings |
---|---|---|
Analgesic | Opioid receptor agonism | Significant pain relief in clinical trials |
Gastrointestinal Motility | Modulation of gut receptors | Enhanced motility; potential benefits for IBS patients |
Antioxidant | Enhancement of endogenous enzymes | Increased SOD and GSH-Px activity; reduced oxidative stress |
Immunomodulation | Regulation of inflammatory markers | Altered immune response; potential benefits in inflammatory diseases |
Q & A
Basic Research Questions
Q. What methods are recommended for the structural characterization of H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH?
To confirm the peptide’s primary structure and purity, researchers should employ:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight and sequence integrity .
- Nuclear Magnetic Resonance (NMR) : 2D-NMR (e.g., COSY, TOCSY) for resolving side-chain conformations and backbone assignments, particularly for synthetic analogs .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 214 nm for peptide bonds) to assess purity (>95% recommended for functional studies) .
Q. What are the optimal synthesis protocols for this compound?
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry:
- Resin Selection : Use Wang or Rink amide resin for C-terminal carboxyl or amide groups, respectively.
- Coupling Conditions : Activate Fmoc-protected amino acids with HBTU/HOBt or Oxyma Pure/DIC for high coupling efficiency, especially for sterically hindered residues like valine and isoleucine .
- Cleavage and Deprotection : Treat with TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours to remove side-chain protecting groups.
- Purification : Gradient elution (5–60% acetonitrile in 0.1% TFA) on a C18 column, followed by lyophilization .
Q. How should solubility and stability be managed for in vitro assays?
- Solubility : Pre-dissolve the peptide in dimethyl sulfoxide (DMSO) or acetic acid (0.1–1%) to prepare stock solutions (1–10 mM). Vortex and sonicate to ensure homogeneity .
- Storage : Store lyophilized peptide at –20°C in a desiccator. Avoid freeze-thaw cycles for stock solutions; aliquot and store at –80°C for long-term use .
Q. What are the known biological functions of this peptide?
this compound (human β-casomorphin) exhibits opioid receptor agonism , primarily targeting μ-opioid receptors. Reported activities include:
- Analgesia : Observed in rodent models via tail-flick and hot-plate tests .
- Immunomodulation : Suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines .
- Gastrointestinal Effects : Delayed gastric emptying and altered intestinal permeability in murine studies .
Advanced Research Questions
Q. How can experimental design be optimized to study its opioid receptor selectivity?
To differentiate μ- from δ-/κ-opioid receptor binding:
- Competitive Radioligand Assays : Use [³H]-DAMGO (μ-selective) and [³H]-DPDPE (δ-selective) in HEK-293 cells transfected with receptor subtypes. Include naloxone (non-selective antagonist) to confirm receptor-mediated effects .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in CHO-K1 cells co-expressing opioid receptors and chimeric G-proteins (e.g., Gαᵢ₃) .
- In Vivo Models : Compare analgesia in wild-type vs. μ-opioid receptor knockout mice to isolate receptor-specific effects .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies in potency (e.g., IC₅₀ variability across studies) may arise from:
- Purity Variability : Re-analyze batches via HPLC-MS; impurities >2% can skew dose-response curves .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and serum content (e.g., 0.1% BSA to prevent non-specific binding) .
- Receptor Expression Levels : Quantify receptor density in cell models via Western blot or flow cytometry .
Q. What strategies improve synthesis yield for peptides with repetitive proline residues?
Proline-rich sequences (e.g., -Pro-Phe-Val-Glu-Pro-) risk aggregation during SPPS. Mitigation strategies include:
- Pseudoproline Dipeptides : Incorporate Fmoc-Pro-Ser(ψMe,Mepro)-OH to reduce steric hindrance .
- Elevated Temperature : Perform couplings at 50°C using microwave-assisted SPPS to enhance solubility .
- In-Situ Monitoring : Use Kaiser or chloranil tests after each coupling step to detect incomplete reactions .
Q. How can structural analogs enhance functional studies?
Compare this compound with analogs to identify critical residues:
- Alanine Scanning : Replace each residue with alanine to assess contributions to receptor binding (e.g., Tyr¹ and Phe³ are essential for μ-opioid activity) .
- D-Amino Acid Substitution : Introduce D-Val⁴ or D-Ile⁷ to evaluate stereochemical specificity in receptor interactions .
- Truncated Variants : Test shorter fragments (e.g., H-Tyr-Pro-Phe-Val-OH) to map minimal active sequences .
Q. What in vivo models are suitable for studying gastrointestinal effects?
- Colonic Motility Assays : Measure fecal pellet output in mice after oral administration (1–10 mg/kg) .
- Intestinal Permeability : Administer FITC-dextran (4 kDa) and quantify fluorescence in serum to assess barrier function .
- Microbiome Interactions : Perform 16S rRNA sequencing on cecal content to evaluate peptide-induced shifts in microbial diversity .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHAJDGVKLXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403148 | |
Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-74-3 | |
Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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